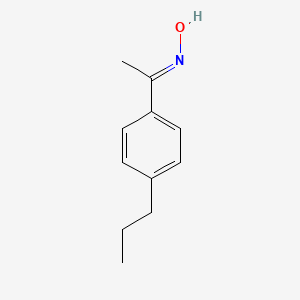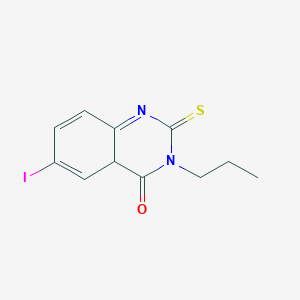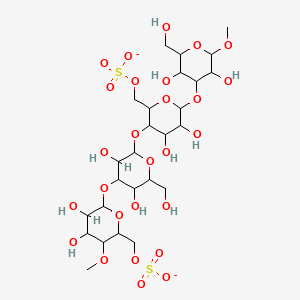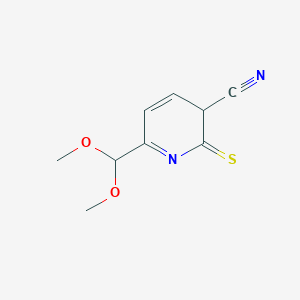![molecular formula C9H8N2O3S B12326677 Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is a chemical compound with the molecular formula C9H8N2O3S It is known for its unique structural features, which include a hydroxyimino group, a sulfonyl group, and a nitrile group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate sulfonylhydroxylamine, which subsequently reacts with acetonitrile to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oximes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonyl oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxyimino derivatives.
Applications De Recherche Scientifique
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The nitrile group can participate in covalent interactions with nucleophilic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyimino-2-(4-chlorophenyl)sulfonylacetonitrile
- 2-Hydroxyimino-2-(4-methoxyphenyl)sulfonylacetonitrile
- 2-Hydroxyimino-2-(4-nitrophenyl)sulfonylacetonitrile
Uniqueness
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3/b11-9+ |
Clé InChI |
DRSUYPDLWGTIFL-PKNBQFBNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)

![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)


![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)

![3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)


